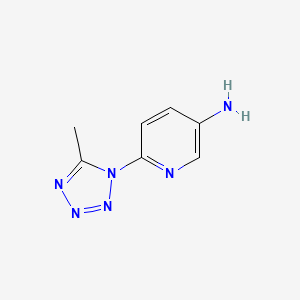
6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine is a heterocyclic compound that contains both a tetrazole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a nitrile precursor with sodium azide in the presence of a catalyst such as ammonium chloride . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted tetrazole or pyridine derivatives.
科学的研究の応用
6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine: Another heterocyclic compound with a tetrazole and pyridine ring, known for its diverse biological activities.
Pyrrolopyrazine derivatives: Compounds containing pyrrole and pyrazine rings, exhibiting various biological activities such as antimicrobial and antitumor properties.
Uniqueness
6-(5-methyl-1H-tetrazol-1-yl)pyridin-3-amine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C7H8N6 |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
6-(5-methyltetrazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H8N6/c1-5-10-11-12-13(5)7-3-2-6(8)4-9-7/h2-4H,8H2,1H3 |
InChIキー |
XVVOSQIJAFKWSV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=NN1C2=NC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



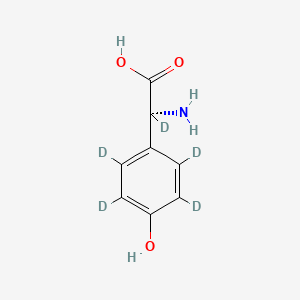
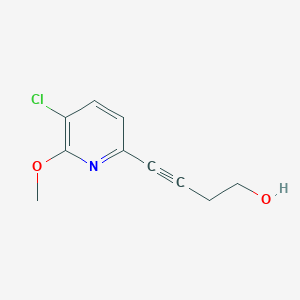
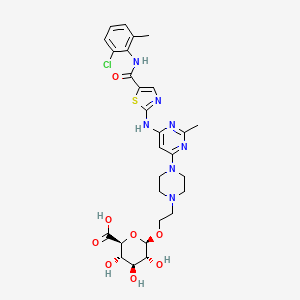

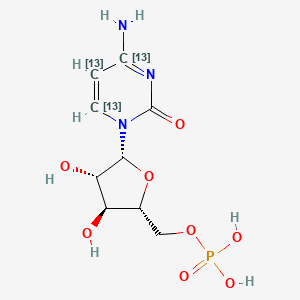
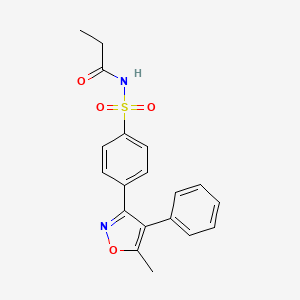
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)
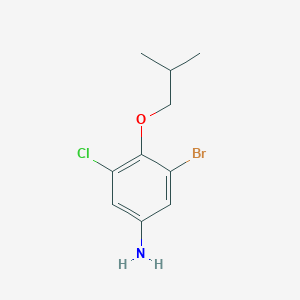
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)

![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)
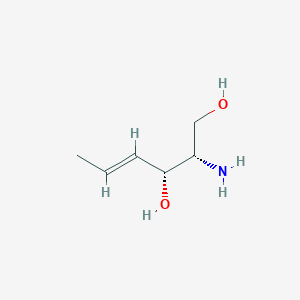
![2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)
